molecular formula C12H18N2O2 B1313230 Tert-butyl 2-benzylhydrazinecarboxylate CAS No. 53370-84-6

Tert-butyl 2-benzylhydrazinecarboxylate

Cat. No.: B1313230
CAS No.: 53370-84-6
M. Wt: 222.28 g/mol
InChI Key: OPVJBJKJBHTNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-benzylhydrazinecarboxylate is an organic compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound is characterized by a tert-butyl ester group and a benzylhydrazine moiety, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-benzylhydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form hydrazines or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Hydrazones, azines.

    Reduction: Hydrazines, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl 2-benzylhydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzylhydrazinecarboxylate involves its interaction with various molecular targets. The benzylhydrazine moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts that modulate enzyme activity and cellular processes.

Comparison with Similar Compounds

  • Tert-butyl hydrazinecarboxylate
  • Tert-butyl 2-(methylsulfonyl)hydrazinecarboxylate
  • Tert-butyl 2-(1-phenylethyl)hydrazinecarboxylate
  • Tert-butyl (2Z)-2-(3-phenylpropylidene)hydrazinecarboxylate

Comparison: Tert-butyl 2-benzylhydrazinecarboxylate is unique due to the presence of the benzyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. Compared to similar compounds, it offers greater versatility in synthetic applications and has shown promising results in pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-(benzylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJBJKJBHTNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443101
Record name TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53370-84-6
Record name TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-benzylhydrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester (2.7 g, 12.3 mmol) in tetrahydrofuran (100 ml) was added 10% palladium on carbon (0.3 g) and the mixture was hydrogenated with 280 ml of hydrogen for 40 min at atmospheric pressure. The mixture was filtered through a plug of celite and the filtrate was concentrated in vacuo to give 2.63 g of N'-benzylhydrazinecarboxylic acid tert-butyl ester.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-benzylhydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-benzylhydrazinecarboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-benzylhydrazinecarboxylate
Reactant of Route 4
Tert-butyl 2-benzylhydrazinecarboxylate
Reactant of Route 5
Tert-butyl 2-benzylhydrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-benzylhydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.